2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene
Overview
Description
“2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene” is a chemical compound with the formula C27H36Br2O6 . It is also known as "2,7-bis(bromanyl)-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene" .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-(2-(2-methoxyethoxy)ethoxy)-2-bromoethane (6.08 g, 26.8 mmol), 2,7-dibromofluorene (4.00 g, 12.4 mmol) and potassium iodide (67.60 mg, 0.27 mmol) in dimethylsulfoxide (40 mL) which was cooled to 0°C under a nitrogen atmosphere .Chemical Reactions Analysis
The compound is used in the synthesis of alternating polyfluorene copolymers, which are used as photoactive materials in solar cells . The presence of this compound in the polymer increases the optical absorption coverage, which is beneficial for improving photovoltaic performances .Scientific Research Applications
Conjugated Polyelectrolytes Synthesis
A study by Stay and Lonergan (2013) explored the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes. This was achieved through Suzuki polycondensation involving 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene. This compound was utilized as a diluent to control the ionic functional group density, contributing significantly to the development of advanced materials with specific electrical properties (Stay & Lonergan, 2013).
Organic Solar Cells Improvement
In the field of renewable energy, specifically organic solar cells (OSCs), this compound has shown significant applications. Oh et al. (2010) developed water-soluble polyfluorenes using this fluorene derivative as an interfacial layer. This innovation led to a dramatic increase in the performance metrics of OSCs, demonstrating the material's potential in enhancing renewable energy technologies (Oh et al., 2010).
Color Tuning in Copolymers
Cho et al. (2002) focused on the synthesis and color tuning of new fluorene-based copolymers. The incorporation of this compound in the synthesis process allowed for the development of copolymers with varied and tunable optical properties. This has implications for various applications, including displays and sensors (Cho et al., 2002).
Electroluminescence and White-Light-Emitting Diodes
Park et al. (2008) used this fluorene derivative in the synthesis of new polyfluorene copolymers, which were then applied in white-light-emitting diodes (WLEDs). The study emphasized the potential of such materials in creating efficient and tunable lighting solutions (Park et al., 2008).
Chemosensor for Metal Ions
Liu et al. (2013) explored the use of electrochemically polymerized films of this compound as a chemosensor for metal ions. This application is particularly significant in environmental monitoring and industrial processes (Liu et al., 2013).
Properties
IUPAC Name |
2,7-dibromo-9,9-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Br2O6/c1-30-11-13-34-17-15-32-9-7-27(8-10-33-16-18-35-14-12-31-2)25-19-21(28)3-5-23(25)24-6-4-22(29)20-26(24)27/h3-6,19-20H,7-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYZSATTMPCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Br2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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